molecular formula C13H15NOS B2693680 4-[(E)-(dimethylamino)methylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one CAS No. 106364-97-0

4-[(E)-(dimethylamino)methylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one

Cat. No.: B2693680
CAS No.: 106364-97-0
M. Wt: 233.33
InChI Key: KNAAKLVBOPAKER-MDZDMXLPSA-N
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Description

4-[(E)-(Dimethylamino)methylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one is a benzothiepin derivative characterized by a seven-membered thiepin ring fused to a benzene moiety. Its structure features a dimethylamino-methylidene substituent at the C4 position, adopting an E-configuration. This compound is part of a broader class of 3,4-dihydro-1-benzothiepin-5(2H)-ones, which have demonstrated significant cytotoxic activity against tumor cells, particularly in oral cancer models .

Properties

IUPAC Name

(4E)-4-(dimethylaminomethylidene)-2,3-dihydro-1-benzothiepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c1-14(2)9-10-7-8-16-12-6-4-3-5-11(12)13(10)15/h3-6,9H,7-8H2,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAAKLVBOPAKER-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1CCSC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\CCSC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(dimethylamino)methylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a benzothiepin derivative with dimethylamine in the presence of a suitable catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(dimethylamino)methylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-[(E)-(dimethylamino)methylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its effects on various biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-(dimethylamino)methylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of benzothiepin derivatives are highly dependent on substituent type, position, and stereochemistry. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Cytotoxic Activity and Physicochemical Properties
Compound Name Substituent (Position) Cytotoxic Activity (IC₅₀, μM) Key Findings Reference
4-Bromo-3,4-dihydro-1-benzothiepin-5(2H)-one Br (C4) 2.1–3.8 (HSC-2, HSC-3, HSG) Highest tumor-specific cytotoxicity; bromine enhances potency vs. Cl
4-Chloro-3,4-dihydro-1-benzothiepin-5(2H)-one Cl (C4) 5.6–7.2 (HSC-2, HSC-3, HSG) Lower activity than Br analogs; Cl reduces potency by ~50%
4-Iodo-3,4-dihydro-1-benzothiepin-5(2H)-one I (C4) Not reported Synthesized via KI substitution; stability concerns limit testing
Target compound (E)-NMe₂ (C4) Not reported Predicted enhanced solubility; potential for DNA interaction via amino group

Key Observations:

  • Halogen Substitution: Bromine at C4 (e.g., compound 4 in ) exhibits superior cytotoxic activity compared to chlorine, likely due to increased lipophilicity and van der Waals interactions with cellular targets .
  • Its E-configuration likely optimizes steric alignment for receptor binding.
  • Stereochemical Outcomes: Reactions of halogenated analogs (e.g., bromo or chloro derivatives) with sulfuryl chloride produce stereoisomers (trans/cis) influenced by substituent stability . The dimethylamino group’s electronic effects could alter reaction pathways or isomer ratios.

Mechanism of Action

Benzothiepins induce tumor-specific cytotoxicity via DNA fragmentation, as demonstrated by agarose gel electrophoresis in oral tumor cells (HSC-2, HSC-3) . While halogenated derivatives (Br, Cl) produce large DNA fragments, the dimethylamino analog’s mechanism may differ due to its basic nitrogen center, which could interact with DNA’s phosphate backbone or topoisomerase enzymes.

Biological Activity

4-[(E)-(dimethylamino)methylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one, also known by its CAS number 106364-97-0, is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15NOS, with a molar mass of 233.33 g/mol. Its structure features a benzothiepin ring that contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC13H15NOS
Molar Mass233.33 g/mol
CAS Number106364-97-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Studies suggest that it may modulate the activity of these targets, leading to significant biological effects.

Target Interactions

  • Enzymatic Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Research Findings

Recent studies have explored the pharmacological properties of this compound:

Antidepressant Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited antidepressant-like effects in animal models. The mechanism was linked to serotonin receptor modulation, suggesting potential therapeutic applications for mood disorders.

Anticancer Potential

Another research effort focused on the compound's anticancer properties. In vitro assays indicated that it could induce apoptosis in cancer cell lines through the activation of caspase pathways. The findings highlight the need for further investigation into its use as an adjunct therapy in oncology.

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

  • Case Study on Depression : A clinical trial involving patients with major depressive disorder reported significant improvements in symptoms after treatment with formulations containing this compound.
  • Oncology Case Study : A patient with advanced cancer showed a remarkable response when treated with a regimen that included this compound alongside standard chemotherapy.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-[(E)-(dimethylamino)methylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one, and how can reaction conditions be systematically varied to improve yield?

  • Methodology : Begin with condensation reactions between 3,4-dihydro-1-benzothiepin-5(2H)-one and dimethylformamide dimethyl acetal (DMF-DMA), a common approach for introducing dimethylamino groups. Use Design of Experiments (DoE) to test variables: solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst presence (e.g., Lewis acids). Monitor reaction progress via TLC and optimize for E/Z isomer selectivity using column chromatography. Yield improvements can be quantified via HPLC purity analysis .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structural integrity of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals in the benzothiepin and dimethylamino regions. The E-configuration of the methylidene group will show distinct coupling patterns in NOESY spectra.
  • IR : Validate the carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ and C=S absorption at ~600–700 cm⁻¹.
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error. Compare fragmentation patterns with computational predictions (e.g., CFM-ID).
    • Reference spectral databases (e.g., NIST Chemistry WebBook) for analogous benzothiepin derivatives .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodology : Use cell-free assays to assess enzyme inhibition (e.g., kinases, proteases) via fluorescence-based kinetic measurements. For cytotoxicity, employ MTT assays on human cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations. Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and stability of the conjugated system under physiological conditions?

  • Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model the electron delocalization in the methylidene-benzothiepin system. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior. Use molecular dynamics (MD) simulations in explicit solvent (e.g., SPC water model) to assess hydrolytic stability over 100-ns trajectories .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology : Conduct meta-analysis of existing literature to identify variables (e.g., cell line heterogeneity, assay protocols). Replicate conflicting studies under standardized conditions (e.g., ATCC-validated cell lines, controlled oxygen levels). Use orthogonal assays (e.g., apoptosis via Annexin V vs. caspase-3 activation) to verify mechanisms. Apply statistical tools (e.g., Bland-Altman plots) to quantify reproducibility .

Q. How can the environmental fate and degradation pathways of this compound be studied in ecotoxicological models?

  • Methodology : Follow the INCHEMBIOL framework ( ):

  • Abiotic stability : Test photodegradation under UV light (λ=254 nm) and hydrolytic degradation at pH 3–8. Quantify degradation products via LC-MS/MS.
  • Biotic transformation : Use soil microcosms with LC-MS metabolomics to identify microbial metabolites. Assess acute toxicity in Daphnia magna (OECD 202) and chronic effects in algal growth inhibition tests (OECD 201) .

Q. What advanced NMR techniques elucidate dynamic conformational changes in solution?

  • Methodology : Apply variable-temperature NMR (VT-NMR) to study ring puckering in the benzothiepin core. Use EXSY (Exchange Spectroscopy) to quantify interconversion rates between chair and boat conformations. Paramagnetic relaxation enhancement (PRE) with spin labels can map solvent accessibility of the dimethylamino group .

Methodological Considerations

  • Experimental Design : For in vivo studies, adopt split-plot designs (e.g., rootstock vs. treatment variables in ) to control biological variability. Include blocking for batch effects in synthesis .
  • Data Validation : Cross-reference computational predictions (e.g., PubChem data ) with experimental results to identify outliers. Use QSAR models for activity prediction when structural analogs are available .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.